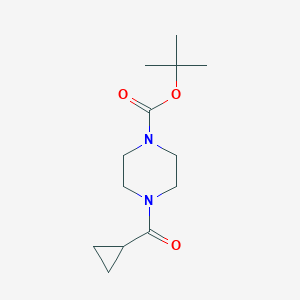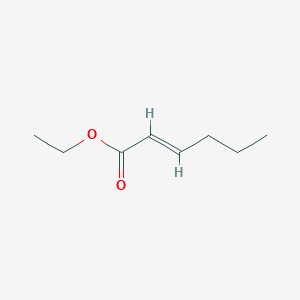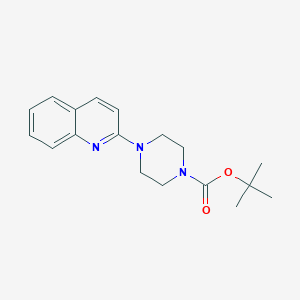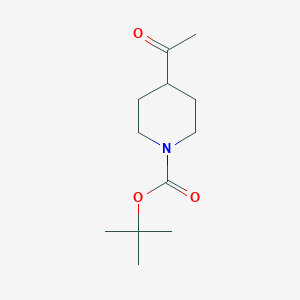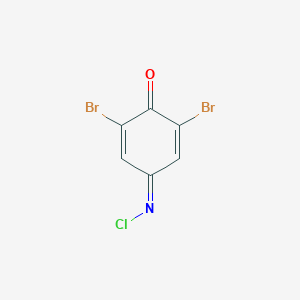
2,6-二溴-4-氯代醌亚胺
描述
2,6-Dibromoquinone-4-chloroimide is a chemical compound with the molecular formula C6H2Br2ClNO and a molecular weight of 299.35 g/mol . It is known for its use as a colorimetric dye, particularly in the detection of phenolic compounds . The compound is also referred to as 2,6-Dibromo-N-chloro-p-benzoquinoneimine .
科学研究应用
2,6-Dibromoquinone-4-chloroimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the colorimetric detection of phenolic compounds.
Biology: Employed in biochemical assays to detect phenolic compounds in biological samples.
Medicine: Utilized in diagnostic tests to identify phenolic compounds in medical samples.
Industry: Applied in the quality control of industrial processes involving phenolic compounds.
安全和危害
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is harmful by inhalation and in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is also sensitive to heat and light . In case of fire, water, carbon dioxide, and dry powder can be used to extinguish .
作用机制
The mechanism of action of 2,6-Dibromoquinone-4-chloroimide involves the reaction of its chlorimide group (=NCl) with phenolic compounds. This reaction leads to the formation of an indophenol, characterized by the joining of two aromatic rings via an =N- link. The resulting indophenol exhibits a distinct color change, which is the basis for its use as a colorimetric dye .
Similar Compounds:
- 2,6-Dibromoquinone-4-chlorimide
- 2,6-Dichloroquinone-4-chloroimide
- 2,6-Dibromoquinone-4-fluoroimide
Comparison: 2,6-Dibromoquinone-4-chloroimide is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher sensitivity for detecting phenolic compounds and produces a more intense color change, making it particularly useful in colorimetric assays .
生化分析
Biochemical Properties
The primary role of 2,6-Dibromoquinone-4-chloroimide in biochemical reactions is as a Gibbs reagent for the colorimetric detection of phenolic compounds . It interacts with phenolic compounds, which are a type of aromatic organic compound that includes a wide range of biomolecules such as enzymes and proteins . The nature of these interactions is primarily chemical, involving a reaction that produces an indigo dye .
Cellular Effects
The effects of 2,6-Dibromoquinone-4-chloroimide on cells and cellular processes are primarily related to its role in the detection of phenolic compounds . Phenolic compounds play a crucial role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the detection and quantification of these compounds using 2,6-Dibromoquinone-4-chloroimide can provide valuable insights into these cellular processes .
Molecular Mechanism
At the molecular level, 2,6-Dibromoquinone-4-chloroimide exerts its effects through binding interactions with phenolic compounds . This binding triggers a chemical reaction that results in the formation of an indigo dye, which can be detected colorimetrically . This mechanism allows for the detection and quantification of phenolic compounds, providing a measure of their presence and concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromoquinone-4-chloroimide can change over time due to factors such as the stability and degradation of the compound . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.
Metabolic Pathways
Given its role in detecting phenolic compounds, it may interact with enzymes or cofactors involved in the metabolism of these compounds .
Subcellular Localization
Given its role in detecting phenolic compounds, it is likely to be present wherever these compounds are found within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromoquinone-4-chloroimide can be synthesized through the bromination of quinone derivatives followed by chlorination. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure the selective substitution of bromine and chlorine atoms on the quinone ring .
Industrial Production Methods: Industrial production of 2,6-Dibromoquinone-4-chloroimide involves large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: 2,6-Dibromoquinone-4-chloroimide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It is known to participate in substitution reactions, especially with nucleophiles that can replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced derivatives with fewer halogen atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing halogen atoms.
属性
IUPAC Name |
2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWKEVKEKOTYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=NCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060215 | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537-45-1 | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromoquinone-4-chlorimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQC reagent | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMOQUINONE-4-CHLORIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



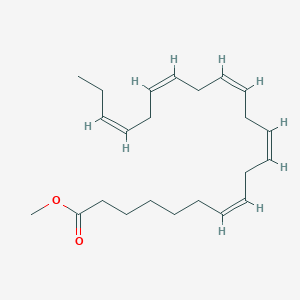

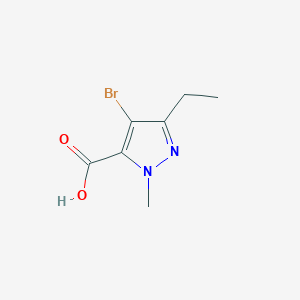
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)

